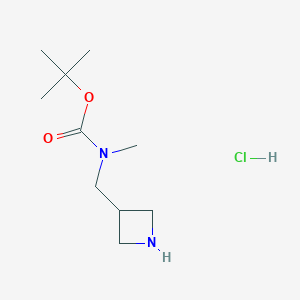

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride

CAS No.: 1170019-97-2

Cat. No.: VC2911716

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170019-97-2 |

|---|---|

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8;/h8,11H,5-7H2,1-4H3;1H |

| Standard InChI Key | NPZOOGZMCGJGTO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)CC1CNC1.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CNC1.Cl |

Introduction

Chemical Identity and Fundamental Properties

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride is an organic compound with specific structural features that contribute to its utility in chemical synthesis. Its identity can be established through various standardized identifiers and physical properties, as outlined in the table below.

| Parameter | Value |

|---|---|

| CAS Number | 1170019-97-2 |

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8;/h8,11H,5-7H2,1-4H3;1H |

| Standard InChIKey | NPZOOGZMCGJGTO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)CC1CNC1.Cl |

| PubChem Compound ID | 44118837 |

The compound features an azetidine ring (a four-membered heterocyclic ring containing one nitrogen atom) with a methylcarbamate group protected by a tert-butyl moiety. The presence of the hydrochloride salt form enhances its stability and solubility characteristics compared to the free base .

Structural Characteristics and Features

Core Structure

The molecular structure of tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride consists of several key components:

-

An azetidine ring (a four-membered nitrogen-containing heterocycle)

-

A methylene linker connecting the azetidine ring to the carbamate group

-

A tert-butyloxycarbonyl (Boc) protecting group

-

A methyl substituent on the carbamate nitrogen

This structural arrangement provides specific reactivity patterns that make it valuable for synthetic applications, particularly in medicinal chemistry contexts.

Structural Comparisons

When comparing this compound with structurally related molecules, several important distinctions emerge:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride | 1170019-97-2 | C10H21ClN2O2 | 236.74 g/mol | Methylated carbamate nitrogen with methylene linker |

| tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride | 943060-59-1 | C9H19ClN2O2 | 222.71 g/mol | Direct attachment to azetidine ring without methylene linker |

| tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride | 1170108-38-9 | C9H19ClN2O2 | 222.71 g/mol | Non-methylated carbamate nitrogen |

| tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride | 1408076-37-8 | C9H19ClN2O2 | 222.71 g/mol | Carbamate attached directly to azetidine ring with methyl group |

These structural variations impact the reactivity patterns, solubility properties, and potential applications in chemical synthesis .

Physical and Chemical Properties

Physical Characteristics

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride typically presents as a white to off-white solid powder at room temperature . Its physical state makes it convenient for handling in laboratory settings.

Solubility Profile

The compound exhibits good solubility in polar organic solvents like methanol, dimethylsulfoxide (DMSO), and dimethylformamide (DMF). The hydrochloride salt form enhances water solubility compared to the free base form, with an estimated aqueous solubility of approximately 5 g/100 ml . This improved solubility profile facilitates its use in various reaction conditions.

Stability Characteristics

The compound demonstrates good stability under standard laboratory conditions. It has a reported shelf life of approximately 1095 days (3 years) when stored properly . The tert-butyloxycarbonyl (Boc) protecting group provides stability against nucleophilic attack but can be cleaved under acidic conditions, which is important for its synthetic utility.

Applications and Uses

Role in Protein Degrader Synthesis

One of the primary applications of tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride is in the synthesis of protein degraders. Protein degraders represent an emerging class of therapeutic molecules designed to target and eliminate specific disease-causing proteins through targeted protein degradation (TPD) pathways.

The compound serves as a valuable building block in synthetic routes toward these complex molecules, contributing specific structural elements that may influence binding affinity, selectivity, or pharmacokinetic properties of the final compounds .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules with potential therapeutic applications. The azetidine ring, a relatively strained four-membered heterocycle, provides unique structural features that can influence:

-

Binding properties to biological targets

-

Metabolic stability

-

Pharmacokinetic characteristics

The presence of the Boc protecting group allows for selective deprotection and further functionalization, making it a versatile synthetic intermediate .

Research Tool in Chemical Biology

As part of the toolkit for chemical biology research, this compound enables the construction of chemical probes that can help elucidate biological mechanisms. Its incorporation into molecular scaffolds can provide structural rigidity and specific spatial arrangements that may be crucial for proper interaction with biological targets.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride typically involves several key steps:

-

Preparation of an appropriately substituted azetidine ring precursor

-

Introduction of the methylcarbamate functionality

-

Protection with the tert-butyloxycarbonyl (Boc) group

-

Salt formation with hydrochloric acid

Documented Synthetic Route

Based on available literature, one potential synthetic route involves hydrogenation of a protected precursor:

"A solution of the compound obtained above (6.18 g, 17.53 mmol) in 50 mL of MeOH and 15 mL of EtOAc was purged with argon. Pd/C (10%, 50% in water) (929 mg) was added and the mixture was then purged again with argon and stirred in a H2 atmosphere for 18 hours. The reaction was filtered through Celite and the filter was washed with EtOAc and MeOH. The solvent was evaporated to dryness, providing 5.66 g of a mixture of the title compound together with one equivalent of diphenylmethane, that was used as such in the following steps."

This synthetic approach utilizes catalytic hydrogenation conditions with palladium on carbon catalyst under hydrogen atmosphere, a common method for reduction reactions in organic synthesis.

| Hazard Statement | Code | Classification |

|---|---|---|

| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) |

| Causes skin irritation | H315 | Skin corrosion/irritation (Category 2) |

| Causes serious eye irritation | H319 | Serious eye damage/eye irritation (Category 2) |

| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure (Category 3) |

These hazard classifications indicate that appropriate safety precautions should be taken when handling this compound .

Recommended Precautions

Based on the identified hazards, the following precautionary measures are recommended:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

-

Wash hands thoroughly after handling (P264)

-

Use only in well-ventilated areas (P271)

-

Wear protective gloves/protective clothing/eye protection/face protection (P280)

-

Store in a well-ventilated place with container tightly closed (P403+P233)

Comparative Analysis with Related Compounds

Structural Analogues

When comparing tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride with related compounds, several structural variations can be observed that may impact their chemical behavior and utility:

| Compound | Key Structural Feature | Potential Impact on Utility |

|---|---|---|

| tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride | Methylated carbamate nitrogen with methylene linker | Enhanced metabolic stability; altered reactivity pattern |

| tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride | Direct attachment to azetidine ring | More rigid structure; different spatial arrangement |

| tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride | Non-methylated carbamate nitrogen | Additional hydrogen bond donor; different reactivity |

| tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride | Methyl substitution on azetidine ring | Altered ring properties; potential stereochemical considerations |

These structural differences can significantly impact various properties including solubility, reactivity patterns, and potential applications in synthesis .

Functional Variations

Beyond structural analogues with minor variations, this compound belongs to a broader class of protected amine-containing building blocks that find utility in synthetic chemistry. The specific combination of the azetidine ring, methylcarbamate functionality, and Boc protection creates a unique reactivity profile that distinguishes it from other protected amines commonly used in synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume